Platycoside F
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Overview
Description
Platycoside F is a triterpenoid saponin compound primarily found in the roots of Platycodon grandiflorumThis compound is part of a larger group of saponins known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-obesity properties . This compound, like other platycosides, is characterized by its complex structure, which includes a triterpenoid aglycone and sugar moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of platycosides, including Platycoside F, often involves the extraction from the roots of Platycodon grandiflorum. Various methods such as mild acid hydrolysis, alkali treatment, and microbial conversion have been employed . Enzymatic methods using glycoside hydrolases like snailase have shown high efficiency in converting precursor compounds into platycosides . Optimal conditions for enzymatic preparation include a temperature of 43°C, enzyme load of 15%, and reaction time of 22 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. Techniques such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) are used for the detailed characterization and quantification of platycosides .
Chemical Reactions Analysis
Types of Reactions: Platycoside F undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis of platycosides can be catalyzed by enzymes like β-glucosidase, which converts glycosylated platycosides into their deglycosylated forms .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and specific enzymes. For instance, β-glucosidase is used to catalyze the hydrolysis of platycosides under controlled conditions .
Major Products: The major products formed from the reactions of this compound include various deglycosylated saponins, which often exhibit higher pharmacological activity compared to their glycosylated counterparts .
Scientific Research Applications
Chemistry: In chemistry, Platycoside F is used as a model compound to study the biosynthesis and transformation of triterpenoid saponins .
Biology: In biological research, this compound is investigated for its role in plant defense mechanisms and its potential as a bioactive compound with various therapeutic properties .
Medicine: Medically, this compound has shown promise in the treatment of inflammatory diseases, cancer, and obesity. Its anti-inflammatory and anti-cancer properties are particularly noteworthy .
Industry: In the industrial sector, this compound is used in the development of health supplements and functional foods due to its beneficial health effects .
Mechanism of Action
Platycoside F is part of a family of triterpenoid saponins found in Platycodon grandiflorum. Similar compounds include Platycoside B, Platycoside C, and Platycoside E . Compared to these compounds, this compound is unique due to its specific glycosylation pattern, which influences its biological activity and pharmacological properties .
Comparison with Similar Compounds
- Platycoside B
- Platycoside C
- Platycoside E
- Platycoside H
- Platycoside I
- Platycoside J
Properties
Molecular Formula |
C47H76O20 |
---|---|
Molecular Weight |
961.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O20/c1-20-29(54)32(57)34(59)38(63-20)65-36-30(55)24(52)17-62-40(36)67-41(61)47-12-11-42(2,3)13-22(47)21-7-8-26-43(4)14-23(51)37(66-39-35(60)33(58)31(56)25(16-48)64-39)46(18-49,19-50)27(43)9-10-44(26,5)45(21,6)15-28(47)53/h7,20,22-40,48-60H,8-19H2,1-6H3/t20-,22-,23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34+,35+,36+,37-,38-,39-,40-,43+,44+,45+,47+/m0/s1 |
InChI Key |
QIMBOUOMXGXUQK-HQQCROKPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O |
Origin of Product |
United States |
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